1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a thiophene ring substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position
Preparation Methods
The synthesis of 1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the addition of the trifluoromethyl group to the thiophene ring.
Industrial Production: Industrial methods may involve the use of high-pressure reactors and specialized catalysts to achieve high yields and purity. The process is optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted thiophenes.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: In the materials science field, the compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one and 5-chlorothiophene-2-carboxylic acid share structural similarities.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2,5,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGNSURGNNBXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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